molecular formula C6H7ClN4 B11916784 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride

Cat. No.: B11916784
M. Wt: 170.60 g/mol
InChI Key: HTLUBRHKLROCPI-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, leading to the formation of the pyrazolopyridine core . Another widely used strategy involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ these synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is unique due to its specific ring structure and functional groups. Similar compounds include:

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-2-8-6-4(5)3-9-10-6;/h1-3H,(H3,7,8,9,10);1H

InChI Key

HTLUBRHKLROCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1N)C=NN2.Cl

Origin of Product

United States

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